chemical structure and properties of 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol
chemical structure and properties of 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol
Technical Monograph: 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol
Part 1: Executive Summary & Chemical Identity
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol is a specialized heterocyclic building block characterized by a benzimidazole core substituted at the N1-position with a branched lipophilic alkyl chain (2-methylbutyl) and at the C2-position with a hydrophilic hydroxypropyl linker.
This amphiphilic structure makes it a critical intermediate in the synthesis of H1-antihistamines (analogous to mizolastine), antifungal agents, and specific GPCR ligands. Its structural uniqueness lies in the 2-methylbutyl tail, which introduces a chiral center (if enantiopure) and increased steric bulk compared to standard ethyl or propyl analogs, often used to modulate receptor binding affinity or metabolic stability in drug candidates.
Chemical Identification Data
| Property | Value |
| IUPAC Name | 3-[1-(2-methylbutyl)benzimidazol-2-yl]propan-1-ol |
| Molecular Formula | C₁₅H₂₂N₂O |
| Molecular Weight | 246.35 g/mol |
| Core Scaffold | 1,2-Disubstituted Benzimidazole |
| Key Functional Groups | Primary Alcohol (Polar Head), Tertiary Amine (Basic Core), Branched Alkyl (Lipophilic Tail) |
| Predicted LogP | 3.1 ± 0.4 (Lipophilic) |
| pKa (Conj.[1] Acid) | ~5.65 (Benzimidazole N3) |
| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomer) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound can be approached via two primary routes. The choice depends on the availability of starting materials and the requirement for chiral purity in the 2-methylbutyl chain.
Route A: Direct Alkylation (Convergent Synthesis)
Best for: Lab-scale preparation and derivatization of existing benzimidazole libraries.
This method utilizes the commercially available parent scaffold, 3-(1H-benzimidazol-2-yl)propan-1-ol (CAS 2403-66-9), and alkylates it with 1-bromo-2-methylbutane .
Protocol:
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Reagents: 3-(1H-benzimidazol-2-yl)propan-1-ol (1.0 eq), 1-bromo-2-methylbutane (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq).
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Solvent: Anhydrous DMF or Acetonitrile (ACN).
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Procedure:
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Dissolve the benzimidazole substrate in anhydrous DMF under N₂ atmosphere.
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Add base (Cs₂CO₃) and stir at room temperature for 30 minutes to deprotonate the N1 position.
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Add 1-bromo-2-methylbutane dropwise. Note: If using racemic bromide, the product will be racemic. For chiral synthesis, use (S)-(+)-1-bromo-2-methylbutane.
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Heat to 60°C for 4-6 hours. Monitor via TLC (DCM:MeOH 95:5) or LC-MS.[2]
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Quench: Pour into ice-water and extract with Ethyl Acetate (3x).
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Purification: The N1-alkylated product is less polar than the starting material. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
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Route B: Cyclocondensation (De Novo Synthesis)
Best for: Large-scale manufacturing and avoiding regioselectivity issues.
This route constructs the ring and side chains simultaneously, ensuring the alkyl group is fixed on the correct nitrogen before ring closure.
Protocol:
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Precursor Synthesis: React 1-chloro-2-nitrobenzene with 2-methylbutylamine to form N-(2-methylbutyl)-2-nitroaniline. Reduce this (H₂/Pd-C) to form N1-(2-methylbutyl)benzene-1,2-diamine .
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Condensation:
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Reagents: N1-(2-methylbutyl)benzene-1,2-diamine (1.0 eq), γ-Butyrolactone (1.2 eq), 4N HCl (catalytic).
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Procedure: Reflux the diamine with γ-butyrolactone in 4N HCl or polyphosphoric acid (PPA) at 100-110°C for 12 hours.
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Mechanism: Acid-catalyzed nucleophilic attack of the diamine on the lactone carbonyl, followed by cyclization and dehydration.
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Workup: Neutralize with NaOH to pH 8. The product often precipitates as a solid or oil.
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Part 3: Visualization of Synthesis & Structure
Figure 1: Synthetic Pathway (Route A - Alkylation)
Caption: Convergent synthesis via N-alkylation. The base deprotonates the benzimidazole, facilitating nucleophilic attack on the branched alkyl halide.
Figure 2: Structural Pharmacophore Analysis
Caption: Pharmacophore dissection. The molecule functions as an amphiphile, bridging polar receptor sites (OH) and hydrophobic pockets (Alkyl).
Part 4: Physicochemical Properties & Handling
Solubility Profile
The compound exhibits amphiphilic behavior .
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Water: Low to Moderate (soluble at low pH due to protonation of the benzimidazole nitrogen).
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Methanol/Ethanol: Highly Soluble.
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DCM/Chloroform: Soluble.
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Hexane: Insoluble (due to the polar alcohol tail).
Analytical Characterization (Expected)
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¹H NMR (DMSO-d₆):
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Aromatic: δ 7.5–7.1 ppm (4H, m, benzimidazole ring).
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Linker (Propanol): δ 4.5 ppm (t, OH), δ 3.5 ppm (q, CH₂-O), δ 2.9 ppm (t, CH₂-Ar), δ 1.9 ppm (m, central CH₂).
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Tail (2-Methylbutyl): δ 4.1 ppm (d/m, N-CH₂), δ 0.8–1.0 ppm (m, methyl groups). Note: The diastereotopic protons on the N-CH₂ group will appear complex due to the adjacent chiral center.
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Mass Spectrometry (ESI+): [M+H]⁺ = 247.2 m/z.
Stability & Storage
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Hygroscopicity: The hydroxypropyl chain makes the compound slightly hygroscopic. Store in a desiccator.
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Oxidation: Stable under normal conditions.
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Storage: 2-8°C, protected from light (standard for benzimidazoles to prevent slow photo-degradation).
Part 5: Applications in Drug Discovery
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H1-Receptor Antagonists: The structure mimics the core of Mizolastine and Emedastine . The 2-methylbutyl group provides a steric bulk similar to the fluorobenzyl or isopropyl groups found in commercial antihistamines, potentially improving selectivity against cholinergic receptors.
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Antifungal Research: Benzimidazoles are privileged scaffolds for inhibiting CYP51 (lanosterol 14α-demethylase). The propanol chain can mimic the coordination geometry required for heme binding.
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Chiral Probes: If synthesized from enantiopure (S)-1-bromo-2-methylbutane (derived from fusel oil), this compound serves as a chiral probe to test the stereoselectivity of receptor binding pockets.
References
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PubChem Compound Summary. (2025). 3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol (Analogous Structure). National Center for Biotechnology Information. Link
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Fisher Scientific. (2025). Benzimidazoles: Synthesis and Properties.[3][4] Thermo Fisher Scientific. Link
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Link
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Organic Chemistry Portal. (2024). Synthesis of Benzimidazoles.[3][4][5][6][7]Link
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PrepChem. (2024). Synthesis of 3-(benzimidazol-2-ylthio)-propane-1,2-dicarboxylic acid (Methodology Reference).Link
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